molecular formula C11H13N3O2 B2702332 4-(4-Aminobenzoyl)piperazin-2-one CAS No. 926221-91-2

4-(4-Aminobenzoyl)piperazin-2-one

Cat. No.: B2702332
CAS No.: 926221-91-2
M. Wt: 219.244
InChI Key: PTVZZAPZJLFASQ-UHFFFAOYSA-N
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Description

4-(4-Aminobenzoyl)piperazin-2-one is a chemical compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol . This compound features a piperazin-2-one ring structure with an aminobenzoyl group attached to it. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-(4-Aminobenzoyl)piperazin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards associated with 4-(4-Aminobenzoyl)piperazin-2-one are not well-documented. It is primarily used for research and development purposes under the supervision of a technically qualified individual .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminobenzoyl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms the piperazin-2-one ring . Additionally, ring opening of aziridines under the action of N-nucleophiles and intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminobenzoyl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-(4-Aminobenzoyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-(4-Aminobenzoyl)piperazin-2-one can be compared with other similar compounds, such as:

    Piperazine derivatives: These compounds share the piperazine ring structure and exhibit similar chemical properties.

    Aminobenzoyl derivatives: Compounds with an aminobenzoyl group attached to different core structures.

    Peptide mimetics: Molecules that mimic the structure and function of peptides, often used in drug design.

The uniqueness of this compound lies in its specific combination of the piperazin-2-one ring and the aminobenzoyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-aminobenzoyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c12-9-3-1-8(2-4-9)11(16)14-6-5-13-10(15)7-14/h1-4H,5-7,12H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVZZAPZJLFASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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